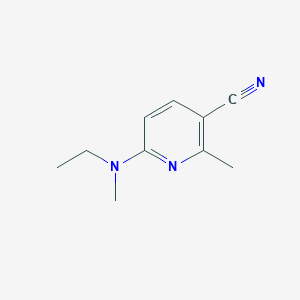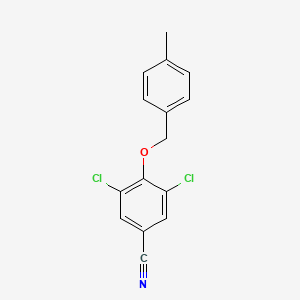
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile is an organic compound with the molecular formula C15H11Cl2NO It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a 4-methylbenzyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with 4-methylbenzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3,5-Dichlorobenzonitrile+4-Methylbenzyl alcohol→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of 3,5-dichloro-4-((4-methylbenzyl)oxy)benzaldehyde or 3,5-dichloro-4-((4-methylbenzyl)oxy)benzoic acid.
Reduction: Formation of 3,5-dichloro-4-((4-methylbenzyl)oxy)benzylamine.
科学研究应用
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzonitrile: Lacks the 4-methylbenzyl group, making it less bulky and potentially less active in certain applications.
4-Methylbenzonitrile: Lacks the dichloro substitution, affecting its reactivity and properties.
3,5-Dichloro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a 4-methylbenzyl group.
Uniqueness
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile is unique due to the combination of its dichloro and 4-methylbenzyl substituents. This combination imparts specific chemical and physical properties, making it suitable for particular applications in research and industry.
属性
分子式 |
C15H11Cl2NO |
|---|---|
分子量 |
292.2 g/mol |
IUPAC 名称 |
3,5-dichloro-4-[(4-methylphenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C15H11Cl2NO/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-7H,9H2,1H3 |
InChI 键 |
PXHNCCDKPWNSFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


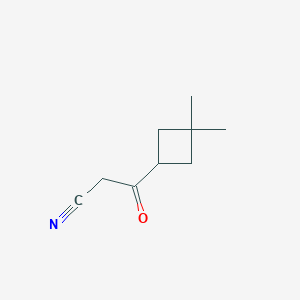
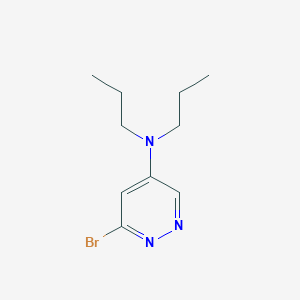
![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)

![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)
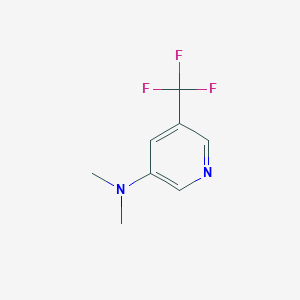

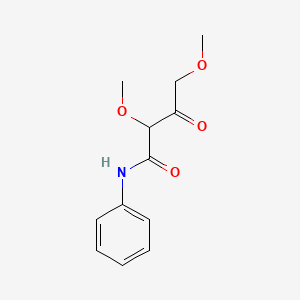
![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13005406.png)
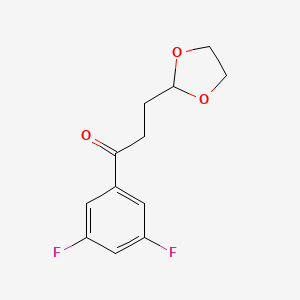
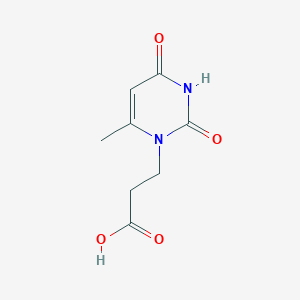
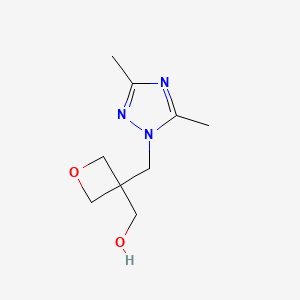
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide](/img/structure/B13005444.png)
